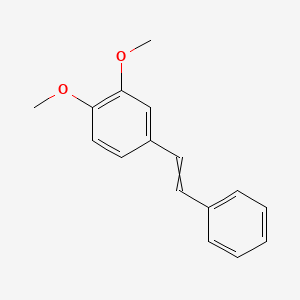

1,2-Dimethoxy-4-(2-phenylethenyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

143207-84-5 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1,2-dimethoxy-4-(2-phenylethenyl)benzene |

InChI |

InChI=1S/C16H16O2/c1-17-15-11-10-14(12-16(15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3 |

InChI Key |

BSHIPXLJHQKYFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Mechanistic Elucidation for 1,2 Dimethoxy 4 2 Phenylethenyl Benzene

Retrosynthetic Analysis and Key Precursors for 1,2-Dimethoxy-4-(2-phenylethenyl)benzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection point is the central carbon-carbon double bond (C=C), which is characteristic of the stilbene (B7821643) scaffold. This disconnection reveals two primary synthetic fragments, or synthons.

This leads to two main retrosynthetic approaches:

Formation of the double bond via olefination: This strategy involves disconnecting the C=C bond to yield an electrophilic carbonyl component and a nucleophilic organophosphorus component. The key precursors for this approach would be 3,4-dimethoxybenzaldehyde (B141060) and a benzylphosphonium ylide (for a Wittig reaction) or a benzylphosphonate (for a Horner-Wadsworth-Emmons reaction). Alternatively, benzaldehyde could be reacted with a (3,4-dimethoxybenzyl)phosphonium salt .

Formation of a carbon-carbon single bond followed by elimination, or direct C-C bond formation via cross-coupling: This approach disconnects one of the aryl-vinyl (C-C) bonds.

For a Heck reaction , the precursors would be an aryl halide, such as 4-iodo-1,2-dimethoxybenzene (B1296820) , and styrene (B11656) . wikipedia.org

For a Suzuki-Miyaura coupling , the precursors could be a vinyl boronic acid and an aryl halide (e.g., styrylboronic acid and 4-iodo-1,2-dimethoxybenzene ) or a vinyl halide and an aryl boronic acid (e.g., (E)-1-(2-bromovinyl)benzene and 3,4-dimethoxyphenylboronic acid ). yonedalabs.comlibretexts.org

The choice of precursors is guided by commercial availability, cost, and the desired stereoselectivity of the final product.

Established Olefination Strategies in Stilbene Synthesis

Olefination reactions are fundamental to the synthesis of alkenes and are widely employed for preparing stilbene derivatives.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions for this compound Synthesis

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for creating carbon-carbon double bonds from carbonyl compounds. tamu.eduwiley-vch.de

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. tamu.eduwiley-vch.de The ylide is typically prepared in situ from a corresponding phosphonium (B103445) salt by treatment with a strong base. nku.edu The mechanism proceeds through a betaine (B1666868) or, more commonly accepted, a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene. nku.eduyoutube.com While effective, the Wittig reaction can produce a mixture of (E) and (Z) isomers, and the separation of the triphenylphosphine oxide byproduct can be challenging. tamu.edunku.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is more nucleophilic and generally more reactive than a Wittig ylide. wikipedia.orgnrochemistry.com This carbanion is generated by treating a phosphonate ester with a base. The HWE reaction typically shows excellent stereoselectivity, favoring the formation of the (E)-alkene, which is often the desired isomer for stilbenoids. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) ester, which is easily removed during aqueous workup. wikipedia.orgorganic-chemistry.org

| Reaction | Key Reagents | Typical Base | Mechanism Highlight | Primary Product | Byproduct | Stereoselectivity |

|---|---|---|---|---|---|---|

| Wittig Reaction | 3,4-Dimethoxybenzaldehyde, Benzyltriphenylphosphonium chloride | n-BuLi, NaH, NaOH | Formation of an oxaphosphetane intermediate from a phosphorus ylide. nku.edu | This compound | Triphenylphosphine oxide | Often yields a mixture of (E) and (Z) isomers. tamu.edu |

| Horner-Wadsworth-Emmons (HWE) Reaction | 3,4-Dimethoxybenzaldehyde, Diethyl benzylphosphonate | NaH, NaOEt, KOtBu | Reaction of a phosphonate-stabilized carbanion with an aldehyde. wikipedia.org | (E)-1,2-Dimethoxy-4-(2-phenylethenyl)benzene | Dialkyl phosphate (water-soluble) | Highly selective for the (E)-alkene. nrochemistry.comorganic-chemistry.org |

Perkin Aldol (B89426) Condensation Approaches

The Perkin reaction, discovered by William Henry Perkin, is a method for synthesizing α,β-unsaturated aromatic acids through the aldol condensation of an aromatic aldehyde and an acid anhydride (B1165640), using the alkali salt of the acid as a base catalyst. scienceinfo.combyjus.comiitk.ac.in For stilbene synthesis, a modified Perkin reaction can be employed.

The mechanism involves the formation of a carbanion from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. byjus.com The resulting intermediate undergoes dehydration. To obtain a stilbene derivative like this compound, the reaction would typically involve 3,4-dimethoxybenzaldehyde and phenylacetic anhydride (or phenylacetic acid with acetic anhydride). The initial product is an α-phenylcinnamic acid, which can then undergo decarboxylation upon heating to yield the stilbene. This method is a classic approach and has been applied to the synthesis of natural stilbenoids like resveratrol (B1683913). scienceinfo.comlibretexts.org

Transition Metal-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance in forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orgfishersci.co.uk This reaction is widely used for synthesizing biaryl compounds and substituted alkenes, including stilbenes. wikipedia.org

The catalytic cycle involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., 4-iodo-1,2-dimethoxybenzene or a styryl bromide), forming a palladium(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., styrylboronic acid or 3,4-dimethoxyphenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle. libretexts.org

The mild reaction conditions, low toxicity of boron reagents, and high functional group tolerance make the Suzuki-Miyaura coupling a highly attractive method. fishersci.co.uk

| Reactant A | Reactant B | Palladium Catalyst (Precatalyst) | Typical Base | Typical Solvent |

|---|---|---|---|---|

| (E)-Styrylboronic acid | 4-Iodo-1,2-dimethoxybenzene | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, DMF (often with water) wikipedia.org |

| 3,4-Dimethoxyphenylboronic acid | (E)-β-Bromostyrene | PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand | Na₂CO₃, KOtBu, Et₃N | Toluene, Dioxane, THF, DMF (often with water) wikipedia.org |

Heck Reaction in the Synthesis of this compound

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. wikipedia.org This reaction is a direct method for the arylation or vinylation of alkenes. To synthesize this compound, one could react 4-iodo-1,2-dimethoxybenzene with styrene . wikipedia.orgnih.gov

The accepted catalytic cycle for the Heck reaction proceeds as follows: libretexts.org

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (4-iodo-1,2-dimethoxybenzene) to form a Pd(II)-aryl complex.

Migratory Insertion (Carbopalladation): The alkene (styrene) coordinates to the palladium complex and then inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step generally proceeds to give the more thermodynamically stable (E)-isomer.

Reductive Elimination: The base present in the reaction mixture neutralizes the generated H-X, regenerating the Pd(0) catalyst. libretexts.org

The Heck reaction is a powerful tool, though it can sometimes face challenges with regioselectivity depending on the substitution pattern of the alkene. organic-chemistry.org

Table of Mentioned Compounds

| Common Name / Type | IUPAC Name |

|---|---|

| This compound | This compound nih.gov |

| 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde |

| Benzylphosphonium ylide | (Triphenyl-λ⁵-phosphanylidene)methane derivative |

| Benzylphosphonate | Diethyl benzylphosphonate |

| Benzaldehyde | Benzaldehyde |

| (3,4-Dimethoxybenzyl)phosphonium salt | (3,4-Dimethoxybenzyl)triphenylphosphonium chloride |

| 4-Iodo-1,2-dimethoxybenzene | 4-Iodo-1,2-dimethoxybenzene |

| Styrene | Ethenylbenzene |

| Styrylboronic acid | (E)-2-Phenylvinylboronic acid |

| 3,4-Dimethoxyphenylboronic acid | (3,4-Dimethoxyphenyl)boronic acid |

| (E)-1-(2-Bromovinyl)benzene | (E)-1-(2-Bromovinyl)benzene |

| Triphenylphosphine oxide | Triphenylphosphine oxide |

| Phenylacetic acid | 2-Phenylacetic acid |

| Acetic anhydride | Ethanoic anhydride |

| Resveratrol | 5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol |

| (E)-β-Bromostyrene | (E)-1-(2-Bromovinyl)benzene |

| Palladium(II) acetate (B1210297) | Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) | Tetrakis(triphenylphosphine)palladium(0) |

Sonogashira Coupling and Related Alkyne Transformations in Precursor Synthesis

The Sonogashira coupling reaction is a cornerstone in the synthesis of precursors for this compound. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org For instance, phenylacetylene (B144264) can be coupled with an appropriately substituted iodobenzene (B50100) to create the core stilbene structure. nih.gov The reaction is typically conducted under mild conditions, often at room temperature, using an amine base like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.org

A common strategy involves the coupling of phenylacetylene with aryl iodides, which are more reactive than bromides or chlorides, allowing for selective reactions. nih.govwikipedia.org Subsequent transformations of the resulting alkyne are then necessary to produce the final ethenyl linkage. One method is the partial hydrogenation of the alkyne, which can yield either the E (trans) or Z (cis) isomer of the stilbene depending on the reaction conditions. For example, reduction with a Lindlar catalyst typically affords the Z-stilbene, while using sodium in liquid ammonia (B1221849) or lithium aluminum hydride can lead to the E-stilbene. nih.gov

An alternative to direct hydrogenation is the hydrosilylation of the diarylalkyne precursor, followed by protodesilylation. This two-step process can offer high stereoselectivity, with PtO2 being an effective catalyst for the hydrosilylation step. nih.gov

The following table outlines a general Sonogashira coupling approach for a precursor to a stilbene analog:

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| Phenylacetylene | 1-Iodo-3,4-dimethoxybenzene | Pd(PPh₃)₄, CuI | Triethylamine | DMF | 1,2-Dimethoxy-4-(phenylethynyl)benzene | Good to Excellent |

Alternative and Emerging Synthetic Routes for this compound Analogs

Beyond traditional methods, several alternative and emerging synthetic routes are being explored for the production of this compound and its analogs. These methods often aim to improve efficiency, reduce waste, and access novel structural variations. nih.govresearchgate.net

One prominent alternative is the Heck reaction , which involves the palladium-catalyzed coupling of an alkene with an aryl halide. uliege.beresearchgate.net For the synthesis of this compound, this could involve reacting 3,4-dimethoxystyrene (B140838) with an aryl halide like iodobenzene. uliege.be Microwave-assisted Heck reactions have shown to be particularly effective, leading to high yields in short reaction times. nih.govnih.gov

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction , are also widely used for synthesizing stilbene derivatives. nih.govresearchgate.netwiley-vch.de These reactions involve the olefination of an aldehyde or ketone. For example, 3,4-dimethoxybenzaldehyde can be reacted with a benzylphosphonium ylide (in the Wittig reaction) or a benzylphosphonate carbanion (in the HWE reaction) to form the stilbene double bond. nih.gov The HWE reaction often provides higher E-selectivity. nih.gov

Emerging methods also include olefin metathesis , catalyzed by ruthenium complexes, which can be a powerful tool for forming the central double bond of the stilbene core. uliege.be Additionally, novel catalytic systems are continuously being developed to enhance the efficiency and sustainability of these synthetic routes. researchgate.net

The table below summarizes some of these alternative routes:

| Reaction Type | Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Typical Product Stereochemistry |

|---|---|---|---|---|

| Heck Reaction | 3,4-Dimethoxystyrene | Iodobenzene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Mainly E-isomer |

| Wittig Reaction | 3,4-Dimethoxybenzaldehyde | Benzyltriphenylphosphonium bromide | Strong base (e.g., NaH, BuLi) | Mixture of E and Z, tunable by conditions |

| Horner-Wadsworth-Emmons | 3,4-Dimethoxybenzaldehyde | Diethyl benzylphosphonate | Base (e.g., NaH, KOt-Bu) | Predominantly E-isomer |

Considerations of Chemo- and Regioselectivity in Synthetic Pathways

Chemo- and regioselectivity are critical considerations in the synthesis of this compound and its analogs, especially when dealing with multifunctional starting materials. nih.govmdpi.com

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule containing both a hydroxyl and a carboxyl group, a reaction might be designed to selectively alkylate the more nucleophilic phenolate (B1203915) over the carboxylate. slideshare.net In the context of stilbene synthesis, if the aromatic rings of the precursors contain other reactive functional groups, protecting groups may be necessary to prevent unwanted side reactions. The choice of catalyst and reaction conditions can also significantly influence chemoselectivity. rsc.org

Regioselectivity concerns the position at which a reaction occurs. In the Heck reaction, for example, the coupling of an aryl halide with a styrene derivative can potentially lead to two regioisomers: the desired 1,2-disubstituted alkene (stilbene) and the 1,1-disubstituted isomer. uliege.be The choice of catalyst, ligands, and additives can be optimized to favor the formation of the linear 1,2-disubstituted product. The addition of substances like N,N-dimethylglycine (DMG) has been shown to enhance the regioselectivity for the E-1,2-stilbene isomer. uliege.be

In Sonogashira couplings, the high reactivity of aryl iodides compared to aryl bromides or chlorides allows for regioselective coupling when a molecule contains multiple different halogen substituents. wikipedia.org

Catalytic Systems and Reaction Conditions Optimization for this compound Production

The optimization of catalytic systems and reaction conditions is paramount for the efficient and selective production of this compound. rsc.orgresearchgate.net

For palladium-catalyzed reactions like the Heck and Sonogashira couplings, the choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the ligand, the base, and the solvent all play crucial roles. uliege.beresearchgate.net Ligands such as phosphines (e.g., P(o-tol)₃, PPh₃) or N-heterocyclic carbenes (NHCs) can significantly impact the catalyst's activity and stability. researchgate.netresearchgate.net For instance, a catalytic system of Pd(OAc)₂ with P(o-tol)₃ has been found effective for the Heck reaction of aryl bromides with diarylethylenes. researchgate.net The use of palladium nanoparticles (Pd NPs) as catalysts, particularly in aqueous media and under microwave irradiation, represents a more sustainable and efficient approach. nih.govnih.gov

Reaction conditions such as temperature, reaction time, and the nature of the base are also critical variables. In Heck reactions, bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used, and solvents like DMF or NMP are often employed. uliege.beresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. nih.gov

In Wittig-type reactions , the choice of base and solvent can influence the stereochemical outcome (E/Z ratio). otterbein.eduyoutube.com For example, non-stabilized ylides often favor the Z-alkene, while stabilized ylides tend to produce the E-alkene. The reaction conditions can be tuned to favor one isomer over the other. otterbein.edu

The following table provides examples of optimized conditions for stilbene synthesis:

| Reaction | Catalyst/Reagent | Base | Solvent | Temperature | Key Optimization Feature |

|---|---|---|---|---|---|

| Microwave-Assisted Heck | PVP-Pd NPs (0.05–0.25 mol %) | K₂CO₃ | H₂O/EtOH (3:1) | 130–150 °C | High turnover frequency, aqueous media nih.gov |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃ | DMF | Not specified | Effective for aryl bromides researchgate.net |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Triethylamine | DMF/THF | Room Temp | Mild conditions, high yield wikipedia.org |

Advanced Spectroscopic and Structural Characterization of 1,2 Dimethoxy 4 2 Phenylethenyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1,2-Dimethoxy-4-(2-phenylethenyl)benzene, ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the dimethoxy-substituted benzene (B151609) ring and the unsubstituted phenyl ring, as well as the vinylic protons, exhibit distinct chemical shifts. The coupling constants between adjacent protons, observable in the multiplicity of the signals, help to establish the connectivity within the molecule. For instance, the protons on the double bond show characteristic coupling constants that can help determine the cis or trans configuration of the double bond.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of all carbon atoms. The signals for the methoxy (B1213986) carbons, the aromatic carbons, and the vinylic carbons appear in characteristic regions of the spectrum, confirming the carbon skeleton of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Stilbene (B7821643) Derivatives Note: Exact chemical shifts for this compound can vary based on the solvent and experimental conditions. The data below is illustrative for similar structures.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (unsubstituted ring) | 7.20 - 7.50 | 125.0 - 135.0 |

| Aromatic Protons (substituted ring) | 6.80 - 7.10 | 110.0 - 150.0 |

| Vinylic Protons | 6.90 - 7.20 | 125.0 - 130.0 |

| Methoxy Protons (-OCH₃) | 3.80 - 3.95 | 55.0 - 56.0 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is crucial for tracing the connectivity of protons within both the aromatic rings and the ethenyl bridge.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). youtube.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). youtube.com HMBC is particularly powerful for establishing the connectivity between different fragments of the molecule, such as linking the vinylic protons to the correct aromatic rings and confirming the positions of the methoxy groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is especially useful for determining the stereochemistry (e.g., cis vs. trans isomerism) and for analyzing the preferred conformation of the molecule, such as the relative orientation of the two benzene rings. researchgate.net

Variable-temperature (VT) NMR studies can provide valuable information about dynamic processes within the molecule, such as the rotation around single bonds. sciencepublishinggroup.com For this compound, rotation around the single bonds connecting the phenyl rings to the ethenyl bridge can be investigated. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the appearance of distinct signals for conformers, a phenomenon known as rotational isomerism. sciencepublishinggroup.commontana.edu As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged peak. montana.edu By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to calculate the energy barrier for this rotation. sciencepublishinggroup.comgac.edu This information is critical for understanding the molecule's conformational flexibility and stability. sciencepublishinggroup.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Dynamics

Vibrational spectroscopy, including Fourier Transform-Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the molecule's functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key FT-IR bands would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups are found just below 3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bond in the ethenyl group and the aromatic rings are expected in the 1650-1450 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy groups will produce strong bands, typically in the 1250-1000 cm⁻¹ range.

Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene rings.

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch (in -OCH₃) | < 3000 |

| C=C Stretch (Aromatic and Vinylic) | 1650 - 1450 |

| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| Out-of-plane C-H Bend | 900 - 675 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.govnih.gov While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing:

The C=C stretching of the central ethenyl bridge, which is often a strong band in the Raman spectrum of stilbene-like molecules. acs.org

The symmetric breathing modes of the aromatic rings.

Other skeletal vibrations of the carbon framework.

The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule. nih.gov

Electronic Spectroscopy for Conjugation and Chromophoric Behavior

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The stilbene core of this compound contains an extended π-system, which gives rise to strong UV-Vis absorption.

The UV-Vis spectrum of this compound is expected to show one or more intense absorption bands, typically in the ultraviolet region. The position and intensity of these bands are influenced by the electronic nature of the substituents on the aromatic rings. The electron-donating methoxy groups on one of the phenyl rings will likely cause a red shift (a shift to longer wavelengths) of the absorption maximum compared to unsubstituted stilbene. This is due to the extension of the conjugation and the raising of the highest occupied molecular orbital (HOMO) energy level. The specific wavelength of maximum absorbance (λmax) is a key characteristic of the chromophore.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of a molecule provides valuable information about its electronic transitions. For stilbene derivatives, the absorption spectra are characterized by a strong band in the UV region, corresponding to the π → π* transition of the conjugated system. The position and intensity of this band are sensitive to the nature and position of substituents on the phenyl rings, as well as the polarity of the solvent.

The polarity of the solvent can also influence the absorption maximum (λmax). In general, for stilbene derivatives, a shift in λmax is observed with changing solvent polarity, a phenomenon known as solvatochromism. However, the magnitude and direction of this shift depend on the specific substitution pattern and the nature of the electronic transitions involved. For instance, in some cases, an increase in solvent polarity can lead to a bathochromic shift, while in others, a hypsochromic (blue) shift may be observed.

| Compound Family | Typical λmax Range (nm) | Solvent Effects |

|---|---|---|

| Methoxy-Stilbenes | ~300-350 | Solvatochromic shifts are common, with the extent and direction depending on the specific isomer and solvent polarity. |

| trans-Stilbene (for comparison) | ~295-310 | Relatively small solvent effects on λmax. |

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy provides insights into the de-excitation pathways of the excited electronic states of a molecule. Following absorption of UV radiation, stilbene derivatives can relax to the ground state via radiative (fluorescence) or non-radiative pathways, including photoisomerization.

The fluorescence properties of this compound are expected to be influenced by its methoxy substituents. Detailed experimental data on the fluorescence emission maxima and quantum yields for this specific compound are not explicitly available in the surveyed literature. However, studies on related methoxy-stilbene derivatives indicate that the position of the methoxy groups on the phenyl ring plays a crucial role in determining the fluorescence quantum yield (Φf). For some methoxy-substituted stilbenes, the fluorescence quantum yield is significantly higher compared to the parent trans-stilbene (B89595), while for others, it is lower. This variation is attributed to the influence of the methoxy groups on the rates of competing radiative and non-radiative decay processes.

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φf is typically performed relative to a standard with a known quantum yield.

| Compound Family | Typical Emission Range (nm) | General Quantum Yield (Φf) Trends |

|---|---|---|

| Methoxy-Stilbenes | ~350-450 | Highly dependent on substitution pattern and solvent. Can range from low to moderately high. |

| trans-Stilbene (for comparison) | ~340-360 | Relatively low in non-viscous solvents at room temperature (e.g., ~0.04 in hexane). researchgate.net |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. These packing arrangements can significantly influence the solid-state photophysical properties of the material.

A search of the available literature did not yield any specific X-ray crystallographic data for this compound. Therefore, details on its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state cannot be provided at this time.

For comparison, the parent trans-stilbene molecule is known to adopt a nearly planar conformation in the crystalline state. The introduction of substituents can lead to deviations from planarity due to steric hindrance. The way in which the molecules arrange themselves in the crystal, including π-π stacking and other intermolecular interactions, can have a profound effect on properties such as fluorescence quantum yield in the solid state.

| Parameter | General Observations for Stilbenic Compounds |

|---|---|

| Molecular Conformation | Often near-planar, but can be twisted depending on substituents. |

| Crystal Packing | Can exhibit various packing motifs, including herringbone and π-stacked arrangements. |

| Intermolecular Interactions | van der Waals forces, C-H···π interactions, and potentially hydrogen bonding (if suitable functional groups are present) are important. |

Computational and Theoretical Investigations of 1,2 Dimethoxy 4 2 Phenylethenyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

For a molecule like 1,2-Dimethoxy-4-(2-phenylethenyl)benzene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional shape (geometry optimization). clinicsearchonline.org This process minimizes the energy of the molecule to predict bond lengths, bond angles, and torsion angles.

Once the geometry is optimized, DFT can be used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can predict spectroscopic parameters, such as IR and NMR spectra, which can be compared with experimental results to validate the computational model. clinicsearchonline.org

Table 1: Selected Theoretical Bond Parameters for a Related Compound ((E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene) Calculated by DFT

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

|---|---|---|---|---|---|

| Bond Length | C20-O4 | 1.41876 | Bond Angle | C20-O4-C14 | 118.16043 |

| Bond Length | O4-C14 | 1.36279 |

Data sourced from a study on (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene using the B3LYP/6-311++G(d,p) method. clinicsearchonline.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. stanford.edu

These high-accuracy methods are particularly valuable for calculating precise electronic properties, such as ionization potentials, electron affinities, and interaction energies between molecules. For instance, in a study of a phenol-benzene complex, ab initio methods like CCSD(T) were used to compute highly accurate interaction energies, providing a benchmark for less computationally intensive methods. stanford.edu For this compound, these methods could be used to obtain a definitive understanding of its electronic behavior, which is crucial for designing materials with specific optical or electronic properties.

Table 2: Comparison of Computational Chemistry Methods

| Method | General Approach | Typical Application | Relative Cost |

|---|---|---|---|

| Density Functional Theory (DFT) | Uses electron density to calculate energy. | Geometry optimization, molecular orbitals, reaction energies. | Moderate |

| Ab Initio (e.g., MP2, CCSD(T)) | Solves the Schrödinger equation with approximations but no empirical parameters. | High-accuracy energy calculations, weak interactions. | High to Very High |

| Molecular Dynamics (MD) | Uses classical mechanics to simulate atomic motion over time. | Conformational analysis, protein folding, solvation. | Low to Moderate |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations use classical mechanics to model the movement of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a system, providing insights into conformational changes and intermolecular interactions that are not apparent from static quantum calculations. stanford.edu

For this compound, MD simulations can explore its conformational flexibility. Key areas of interest would be the rotation around the single bonds of the phenylethenyl group and the orientation of the two methoxy (B1213986) groups on the benzene (B151609) ring. Understanding these dynamics is essential as the molecule's conformation can significantly influence its physical and biological properties. Simulations could reveal the most populated conformations in different environments, such as in various solvents or when interacting with a biological target like a protein binding site. stanford.edu

Prediction of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

The structure of this compound features several reactive sites. The electron-rich dimethoxy-substituted benzene ring is susceptible to electrophilic aromatic substitution, while the carbon-carbon double bond of the ethenyl bridge can undergo electrophilic addition reactions. Furthermore, stilbene-like molecules are known to participate in photochemical reactions, such as cis-trans isomerization or photocyclization. Theoretical calculations can predict the feasibility of these and other reaction pathways by computing the activation barriers. This information is invaluable for synthetic chemists looking to modify the compound or for understanding its metabolic fate in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Dimethoxybenzene derivatives have been noted for their potential pharmaceutical applications. nih.gov

To build a QSAR model for analogues of this compound, one would first compile a dataset of structurally similar compounds with measured in vitro biological activity (e.g., enzyme inhibition, cytotoxicity). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, HOMO/LUMO energies from DFT). Using statistical methods or machine learning, a mathematical equation is developed that correlates the descriptors with the observed activity. nih.gov

Once validated, this QSAR model can be used to predict the biological potential of new, unsynthesized compounds, including this compound. This allows for the prioritization of compounds for synthesis and experimental testing, accelerating the discovery of new therapeutic agents. nih.gov

Mechanistic Studies of Biological Activity in Vitro and Cellular Levels of 1,2 Dimethoxy 4 2 Phenylethenyl Benzene

Interactions with Biomolecular Targets (e.g., Enzymes, Receptors)

The interaction of 1,2-Dimethoxy-4-(2-phenylethenyl)benzene with specific biological molecules like enzymes and receptors is a key area of investigation to determine its mechanism of action.

Research into the enzymatic inhibition profile of this compound has revealed a degree of specificity.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin. ipb.ptunifi.it Inhibitors of this enzyme are sought after for applications in cosmetics as whitening agents and in the food industry to prevent browning. ipb.ptunifi.it Unlike many other stilbene (B7821643) derivatives, this compound has been found to be an inactive tyrosinase inhibitor. scribd.com This is in contrast to other related natural compounds, such as artogomezianol, which exhibit moderate inhibitory activity against this enzyme. ipb.pt For example, the diarylpropane compound 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, which shares a dimethoxy-phenyl moiety, is a potent, competitive inhibitor of mushroom tyrosinase with a reported inhibition constant (Ki) of 0.3 µM. mdpi.com

Table 1: Comparative Tyrosinase Inhibitory Activity

| Compound | Target Enzyme | Activity/Potency | Source |

|---|---|---|---|

| This compound | Tyrosinase | Inactive | scribd.com |

| Artogomezianol | Tyrosinase | IC₅₀ = 68 µM | ipb.pt |

| 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (UP302) | Mushroom Tyrosinase | Kᵢ = 0.3 µM | mdpi.com |

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain, and its inhibition is a key target for anti-inflammatory drugs. researchgate.net Studies on resveratrol (B1683913) derivatives have shown that hydroxylated forms, but not methoxylated ones like this compound, generally exhibit a high rate of COX-2 inhibition. acs.org Specific kinetic data, such as IC₅₀ or Kᵢ values for the direct inhibition of COX-2 by this compound, were not found in the reviewed scientific literature.

Information regarding the specific binding affinity and mode of action of this compound at various receptor sites from in vitro studies is not detailed in the currently available scientific literature.

Cellular Pathway Modulation and Signal Transduction

Studies at the cellular level have shown that this compound can significantly modulate key signaling pathways involved in cell life and death.

In vitro studies on endothelial cells have demonstrated that trans-3,4-dimethoxystilbene (a stereoisomer of the subject compound) is an effective inducer of apoptosis (programmed cell death). scribd.com The pro-apoptotic effect is exerted through a pathway that involves the activation of p53, an increase in the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase proteases. scribd.com Furthermore, the pro-apoptotic effects of this compound can be enhanced when combined with autophagy inhibitors, suggesting a complex interplay between these two cellular processes. scribd.com

Beyond apoptosis, this compound has been shown to regulate other critical cellular pathways. In endothelial cells, it induces macroautophagy by activating the AMP-activated protein kinase (AMPK) and consequently inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. scribd.com The mTOR pathway is a central regulator of cell growth, proliferation, and survival. This dual induction of both apoptosis and autophagy is reportedly bridged by an increase in intracellular calcium and reactive oxygen species (ROS). scribd.com

Table 2: Summary of Cellular Pathway Modulation by trans-3,4-dimethoxystilbene

| Cellular Process | Key Pathway/Molecule Affected | Effect | Source |

|---|---|---|---|

| Apoptosis | p53, Bax, Cytochrome c, Caspases | Activation/Induction | scribd.com |

| Autophagy | AMPK | Activation | scribd.com |

| Cell Growth/Proliferation | mTOR Signaling | Inhibition | scribd.com |

Antioxidant and Radical Scavenging Mechanisms of this compound (In Vitro)

The antioxidant potential of chemical compounds is often evaluated in vitro through assays that measure their ability to scavenge synthetic free radicals. One of the most common methods is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In this assay, the DPPH radical, which has a deep violet color, is reduced by an antioxidant to a pale yellow hydrazine, and the change in absorbance is measured spectrophotometrically. The biological activities of resveratrol and its analogues are often attributed to their antioxidant capabilities, which typically depend on the number and location of hydroxyl groups.

While stilbene compounds are generally known for their antioxidant properties, specific quantitative data, such as an IC₅₀ value for the DPPH radical scavenging activity of this compound, were not available in the reviewed literature.

Anti-inflammatory Mechanisms (In Vitro)

The anti-inflammatory properties of stilbenoids, including methoxylated derivatives like this compound, are a subject of intensive study. In vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW 264.7 cells), have been instrumental in elucidating the underlying mechanisms.

Stilbenoids exert their anti-inflammatory effects by targeting key mediators and signaling pathways in the inflammatory cascade. A primary mechanism is the inhibition of nitric oxide (NO) production, a pro-inflammatory molecule generated by inducible nitric oxide synthase (iNOS). Methoxy (B1213986) stilbenes have shown the ability to suppress the expression of the iNOS gene, thereby reducing NO levels. Concurrently, they can inhibit cyclooxygenase-2 (COX-2), another critical enzyme responsible for producing pro-inflammatory prostaglandins.

The production of pro-inflammatory cytokines is also modulated by these compounds. Studies have demonstrated that stilbenoids can significantly decrease the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in activated immune cells. This regulation often occurs at the transcriptional level, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its suppression prevents the transcription of numerous pro-inflammatory genes. Another pathway implicated is the PI3K/Akt signaling cascade, which can be down-regulated by stilbenoids, contributing to their anti-inflammatory action.

| Compound/Extract | Cell Model | Inducer | Observed Effect | Reference |

|---|---|---|---|---|

| Benzene (B151609), 1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl) (BTY) | Not specified | D-galactose/AlCl₃ | Decreased levels of inflammatory cytokines. | nih.gov |

| BTY | Not specified | Collagenase VII (ICH model) | Inhibited inflammatory factors. | nih.gov |

| Resveratrol | Various | Various | Reduces angiogenesis and induces apoptosis. | nih.gov |

| Pterostilbene (B91288) | Various | Various | Reported to be more potent than resveratrol against cancer cell lines. | nih.gov |

Antimicrobial Mechanisms (In Vitro)

Stilbenoids are recognized as phytoalexins, compounds produced by plants to defend against pathogens, which underpins their inherent antimicrobial potential. rsc.org The antimicrobial mechanisms of this compound and its analogs have been investigated against a range of bacterial and fungal pathogens.

A key mechanism of action is the disruption of microbial cell membranes. The lipophilic nature of methoxylated stilbenes, such as pterostilbene, is thought to enhance their ability to penetrate the lipid-rich membranes of fungi and bacteria compared to their more hydrophilic hydroxylated counterparts like resveratrol. nih.gov This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

In addition to direct antimicrobial action, some stilbenes have been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. By preventing bacteria from forming these protective communities, stilbenoids can render them more susceptible to conventional antibiotics. Indeed, studies have demonstrated a synergistic effect when stilbenoids are combined with antibiotics like ciprofloxacin (B1669076), suggesting they could be used to enhance the efficacy of existing antimicrobial drugs and potentially delay the development of resistance. nih.gov

| Compound | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pterostilbene | Fungi | Antifungal Property | Five times stronger antifungal properties in vitro than resveratrol. | nih.gov |

| trans-3,5,4′-trihydroxystilbene | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Synergism with Antibiotics | Synergistic effect with ciprofloxacin or cefotaxime. | nih.gov |

| Resveratrol | Helicobacter pylori | Growth Inhibition | Inhibits the growth of H. pylori in vitro. | nih.gov |

Neuroprotective Mechanisms (In Vitro)

The potential of stilbenoids to protect neuronal cells from damage and death is an area of growing research, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's. In vitro studies using neuronal cell lines (e.g., SH-SY5Y, PC12) exposed to neurotoxins have revealed several neuroprotective mechanisms.

A fundamental mechanism is their potent antioxidant activity. Stilbenoids can directly scavenge harmful reactive oxygen species (ROS), which are a major contributor to neuronal damage in neurodegenerative conditions. Furthermore, they can enhance the cell's own antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). This is often mediated through the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Stilbenoids also exhibit anti-apoptotic properties, protecting neurons from programmed cell death. In models of Alzheimer's disease, certain stilbene derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of the disease. They can also protect against glutamate-induced excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal death. This is achieved by mechanisms such as stabilizing mitochondrial membrane potential and reducing intracellular calcium influx. nih.gov The PI3K/Akt pathway, crucial for cell survival and proliferation, is another target that can be modulated by stilbenoids to exert neuroprotection.

| Compound | Cell Model | Insult/Model | Observed Neuroprotective Effect | Reference |

|---|---|---|---|---|

| Benzene, 1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl) (BTY) | Not specified | ICH model (glutamate excitotoxicity) | Suppressed oxidative stress, cell apoptosis, and intracellular calcium influx; stabilized mitochondrial membrane potential. | nih.gov |

| BTY | Not specified | Alzheimer's Disease model | Maintained cell morphology, improved cell survival rate, reduced cell damage, and inhibited cell apoptosis. | nih.gov |

| Pterostilbene | C. elegans | Germline tumor growth | Inhibited germline tumor growth. | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Enhanced Potency and Selectivity (In Vitro)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of stilbenoids influences their biological activity, providing a roadmap for the design of more potent and selective therapeutic agents. The key structural variables in the stilbene family include the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the two phenyl rings, as well as the stereochemistry (cis vs. trans) of the ethylene (B1197577) bridge.

In general, the trans-isomer of stilbenoids tends to be more biologically active than the cis-isomer. The presence and placement of functional groups are also critical. For antimicrobial activity, a hydroxyl group on the primary phenyl ring is often considered important. nih.gov However, for other activities, methoxylation can be beneficial.

Studies comparing hydroxylated stilbenes like resveratrol with their methoxylated counterparts, such as pterostilbene and this compound, have revealed important insights. Methoxylation generally increases the lipophilicity of the molecule. This can lead to improved bioavailability and enhanced ability to cross cellular membranes, which may result in greater bioactivity. nih.gov For example, pterostilbene, a dimethylated analog of resveratrol, often exhibits stronger antifungal and anticancer effects in vitro. nih.govnih.gov This suggests that the methoxy groups on this compound could confer enhanced biological activity compared to hydroxylated analogs. However, the specific positioning of these groups is paramount, as different substitution patterns can lead to varied interactions with biological targets. For instance, some methoxylated stilbenes show higher cytotoxicity toward cancer cells than resveratrol, an effect linked to cell cycle arrest and apoptosis induction. d-nb.info

| Structural Feature | Impact on Bioactivity | Example(s) | Reference |

|---|---|---|---|

| Methoxylation vs. Hydroxylation | Methoxylation can increase lipophilicity and bioactivity (e.g., antifungal, anticancer). | Pterostilbene is a more potent antifungal than resveratrol. | nih.gov |

| Number/Position of Methoxy Groups | Affects cytotoxicity and mechanism of action (e.g., cell cycle arrest). | 3,4,4ʹ-trimethoxy-stilbene showed high cytotoxicity toward leukemia cells. | d-nb.info |

| Stereochemistry (trans vs. cis) | Trans-isomers are generally more biologically active. | trans-Resveratrol is well-studied for its numerous bioactivities. | nih.gov |

| Hydroxyl Group Position | A p-hydroxyl group in the A-phenyl ring is often required for maximal estrogenic activity. | 4,4′-dihydroxystilbene shows high estrogenic activity. | jst.go.jp |

Chemical Reactivity and Derivatization of 1,2 Dimethoxy 4 2 Phenylethenyl Benzene

Electrophilic Aromatic Substitution Reactions on the Dimethoxy-Substituted Benzene (B151609) Ring

The dimethoxy-substituted benzene ring in 1,2-dimethoxy-4-(2-phenylethenyl)benzene is highly activated towards electrophilic aromatic substitution (EAS). fiveable.me The two methoxy (B1213986) groups are strong electron-donating groups, increasing the electron density of the aromatic ring and stabilizing the intermediate carbocation (sigma complex) formed during the reaction. fiveable.me This activation directs incoming electrophiles to the ortho and para positions relative to the methoxy groups.

Common EAS reactions include nitration and halogenation. masterorganicchemistry.com For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO2) group onto the aromatic ring. fiveable.me Halogenation with agents like hypochlorous acid or hypobromous acid can introduce chlorine or bromine atoms. nih.gov Studies on resveratrol (B1683913), the parent compound, have shown that halogenation occurs selectively on the A ring (the di-substituted ring). nih.gov The specific regioselectivity of these reactions on this compound would be influenced by the combined directing effects of the two methoxy groups and the phenylethenyl substituent.

| Reaction | Reagents | Product Type | Key Findings |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitroaromatic derivative | Introduces a nitro group onto the activated ring. fiveable.me |

| Halogenation | HOCl, HOBr | Halogenated derivative | Substitution occurs on the electron-rich dimethoxy-substituted ring. nih.gov |

Reactions at the Ethenyl Moiety: Additions and Cycloadditions

The ethenyl double bond is a key site for various addition and cycloaddition reactions, altering the core structure and properties of the molecule.

Hydrogenation and Reduction Transformations

The double bond of the ethenyl bridge can be readily reduced through catalytic hydrogenation. This process typically involves the use of a metal catalyst such as palladium or platinum on a carbon support in the presence of hydrogen gas. The reaction converts the stilbene (B7821643) scaffold into a bibenzyl structure, yielding 1,2-dimethoxy-4-(2-phenylethyl)benzene. This transformation from an unsaturated to a saturated linkage significantly alters the planarity and conformational flexibility of the molecule. Dihydro-resveratrol, the corresponding derivative of resveratrol, has been synthesized via catalytic hydrogenation. nih.gov

| Reaction | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | 1,2-Dimethoxy-4-(2-phenylethyl)benzene | nih.gov |

Epoxidation and Hydroxylation Reactions

The electron-rich double bond of the ethenyl moiety is susceptible to oxidation reactions. Epoxidation, using reagents like peroxy acids (e.g., m-CPBA), would form an epoxide ring across the double bond. Subsequent hydrolysis of the epoxide can lead to the formation of a diol. Dihydroxylation can also be achieved directly using reagents like osmium tetroxide or potassium permanganate, which would yield a dihydroxy derivative at the ethenyl bridge. These reactions introduce new functional groups that can be further modified.

Photocyclization and Photoisomerization Reactions

Stilbene and its derivatives are well-known for their rich photochemical reactivity. wikipedia.orgunit.no

Cis-Trans Isomerization: Upon exposure to ultraviolet (UV) light, this compound, which typically exists as the more stable trans isomer, can undergo isomerization to the cis isomer. researchgate.netresearchgate.net This photoisomerization is a reversible process, and the position of the photostationary state depends on the excitation wavelength and the solvent. researchgate.net The conversion from the planar trans isomer to the non-planar cis isomer has significant implications for the molecule's biological activity and its ability to participate in further photochemical reactions. nih.gov

Mallory Reaction: A significant photochemical reaction of stilbenes is the Mallory reaction, an oxidative photocyclization that leads to the formation of phenanthrenes. wikipedia.orgnih.gov Under UV irradiation in the presence of an oxidizing agent like iodine or oxygen, the cis isomer of this compound can undergo an intramolecular cyclization to form a dihydrophenanthrene intermediate. wikipedia.orgunit.no This intermediate is then oxidized to the corresponding substituted phenanthrene. wikipedia.org This reaction is a powerful tool for synthesizing complex polycyclic aromatic hydrocarbons. unit.nonih.gov The reaction can be influenced by substituents, with methoxy groups potentially being eliminated under certain conditions. nih.gov

| Reaction | Conditions | Key Intermediate/Product | Significance |

|---|---|---|---|

| Cis-Trans Isomerization | UV irradiation | Cis-1,2-dimethoxy-4-(2-phenylethenyl)benzene | Reversible change in geometry and properties. researchgate.netresearchgate.net |

| Mallory Reaction | UV irradiation, Oxidant (e.g., I₂) | Dihydrophenanthrene intermediate, Phenanthrene derivative | Forms polycyclic aromatic systems. wikipedia.orgnih.gov |

Functionalization and Modification of Methoxy Groups

The methoxy groups of this compound can be chemically altered, most commonly through demethylation. This reaction, typically achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids, converts the methoxy groups back to hydroxyl groups. This process is essentially the reverse of the methylation used to synthesize the compound and would yield the corresponding dihydroxy or monohydroxy-monomethoxy derivatives. Such modifications are crucial for structure-activity relationship studies, as the presence and position of hydroxyl versus methoxy groups significantly impact biological properties. nih.gov For instance, the methylation of hydroxyl groups in resveratrol to form its methoxy derivatives has been shown to alter its biological activities. nih.govnih.gov

Formation of Polymeric, Oligomeric, or Supramolecular Assemblies Incorporating this compound

The stilbene scaffold is a versatile building block for the construction of larger molecular architectures.

Oligomerization: Natural resveratrol is known to form a wide variety of oligomers, with two to eight resveratrol units linked together. nih.govresearchgate.net These oligomers are formed through oxidative coupling of the resveratrol monomers. nih.gov While less common for the methoxy-protected derivative, similar oxidative coupling strategies could potentially be employed to synthesize oligomers of this compound.

Polymerization: The ethenyl group of this compound could potentially participate in polymerization reactions, although this is less common for stilbenes compared to simpler vinyl monomers. More frequently, functionalized stilbene derivatives are incorporated as monomers into various polymer backbones, such as polyesters or polyamides, to impart specific properties like fluorescence or photoswitchability to the resulting material.

Supramolecular Assemblies: Stilbene derivatives are excellent candidates for creating supramolecular assemblies due to their rigid structure and photoresponsive nature. acs.orgacs.org The ability to switch between the trans and cis isomers using light allows for the dynamic control of these assemblies. nih.gov For instance, stiff-stilbene amphiphiles have been shown to form multicontrolled supramolecular assemblies that can be manipulated by light, pH, and counterions. acs.org By incorporating this compound into specifically designed molecules with recognition motifs (e.g., hydrogen bonding sites, charged groups), it is possible to create ordered nanostructures like fibers, vesicles, or gels whose properties can be externally controlled. researchgate.netnih.gov

Potential Applications and Functional Materials Derived from 1,2 Dimethoxy 4 2 Phenylethenyl Benzene

Optoelectronic and Photonic Applications

The stilbene (B7821643) scaffold is a cornerstone in the design of photoactive organic molecules. The specific substitution pattern of 1,2-dimethoxy-4-(2-phenylethenyl)benzene influences its electronic and optical characteristics, making it a candidate for several optoelectronic and photonic applications.

Stilbene derivatives are known for their fluorescent properties, and the introduction of methoxy (B1213986) groups can enhance these characteristics. researchgate.netnih.gov The fluorescence of methoxy-substituted stilbenes can be sensitive to the polarity of their environment, a property that is highly valuable for the development of fluorescent probes. acs.org For instance, trans-3,5-dimethoxystilbene has been shown to exhibit a high quantum yield of fluorescence in polar organic solvents, which is attributed to the formation of a highly polarized charge-transfer excited state. nih.govacs.org This sensitivity to the microenvironment can be harnessed to probe biological systems.

A notable example of a fluorescent probe with a similar structural backbone is (E,E)-1,4-bis(4'-aminostyryl)-2-dimethoxy-benzene (BDB). nih.gov This compound has been developed as a brain-permeable fluorescent probe that selectively binds to the myelin sheath. nih.gov BDB's ability to cross the blood-brain barrier and stain myelinated regions allows for the visualization of demyelinating lesions, which is crucial for studying diseases like multiple sclerosis. nih.gov The development of BDB underscores the potential of stilbene derivatives with methoxy substitutions, like this compound, to be developed into specialized bioimaging agents. nih.gov

| Compound | Application | Key Finding |

| trans-3,5-dimethoxystilbene | Fluorescent Probe | High fluorescence quantum yield in polar solvents due to a polarized charge-transfer excited state. nih.govacs.org |

| (E,E)-1,4-bis(4'-aminostyryl)-2-dimethoxy-benzene (BDB) | Bioimaging Agent | Penetrates the blood-brain barrier and selectively stains myelin sheaths, enabling the visualization of demyelination. nih.gov |

The electroluminescent properties of stilbene derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs). researchgate.netnih.gov These compounds can act as the emissive layer in an OLED device, where they emit light upon the recombination of electrons and holes. The color of the emitted light can be tuned by modifying the chemical structure of the stilbene derivative. Methoxy-substituted stilbenes have been investigated for their potential in this area. researchgate.net

For example, spirally configured (cis-stilbene) trimers have been studied for their application in blue, sky-blue, and green emitting OLEDs. researchgate.net Furthermore, donor-acceptor based stilbene derivatives have been synthesized and shown to be green light emitters with good fluorescence quantum yields and thermal stability, making them suitable for OLED applications. researchgate.net The presence of methoxy groups can influence the HOMO/LUMO energy levels, which is a critical factor in the design of efficient OLEDs. researchgate.net Stilbene derivatives have also been explored for use in dye-sensitized solar cells. google.com

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for technologies such as frequency conversion and optical switching. "Push-pull" molecules, which contain both electron-donating and electron-withdrawing groups connected by a π-conjugated system, are a major focus of NLO materials research. rsc.org Stilbenes are a classic example of such a system. rsc.orgrsc.org

The introduction of methoxy groups (electron-donating) and a nitro group (electron-withdrawing) on a stilbene core can lead to significant NLO activity. rsc.orgrsc.org For instance, a 2-chloro-3,4-dimethoxy-4′-nitrostilbene derivative has demonstrated NLO activity over 32 times that of the urea (B33335) reference. rsc.org The arrangement of these molecules in the crystal lattice is crucial for achieving high second-harmonic generation (SHG) efficiency. rsc.orgrsc.org The study of various substituted stilbenes provides insight into how the molecular structure of compounds like this compound can be tailored for NLO applications. rsc.orgrsc.org

| Stilbene Derivative | NLO Property | Key Finding |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene | Second-Harmonic Generation (SHG) | NLO activity over 32 times that of urea reference due to a non-centrosymmetric crystal packing. rsc.org |

| 4-dimethylamino-4′-nitrostilbene | Second-Harmonic Generation (SHG) | Exhibits a non-centrosymmetric arrangement of chromophores ideal for NLO activity. rsc.org |

Chemical Sensors and Biosensors

The fluorescent properties of stilbene derivatives can be modulated by their interaction with specific analytes, making them suitable for use in chemical sensors and biosensors. rsc.org The change in fluorescence intensity or wavelength upon binding to a target molecule can be used for detection and quantification. Methoxy-substituted stilbenes have been investigated for their sensing capabilities. researchgate.net

The principle behind this application lies in the potential for the analyte to alter the electronic properties of the stilbene fluorophore. This can occur through various mechanisms, such as photoinduced electron transfer, energy transfer, or by the analyte inducing a conformational change in the sensor molecule. While direct applications of this compound as a chemical sensor are not extensively documented, the broader class of stilbene derivatives has shown promise in this area. mdpi.comnih.gov For example, stilbene derivatives have been explored for their potential to detect various ions and small molecules.

Precursors for Advanced Organic and Polymer Materials

This compound can serve as a monomer or a key building block in the synthesis of advanced organic and polymer materials. nih.govmdpi.com The vinyl group in its precursor, 3,4-dimethoxystyrene (B140838), is amenable to polymerization, leading to the formation of polymers with tailored properties. nist.gov For instance, 2-methoxy-4-vinylphenol (B128420) (MVP), a related compound, has been used as a biobased monomer precursor for both thermoplastics and thermoset polymers. mdpi.com

Stilbene-containing polymers can exhibit interesting photophysical properties and have been prepared through various polymerization techniques. nih.gov For example, stilbene-containing polyacrylates have been synthesized by the copolymerization of a stilbene-functionalized methacrylate (B99206) monomer with methyl methacrylate. nih.gov These polymers can find applications in areas such as photoresponsive materials and fluorescent coatings. The presence of the dimethoxy-substituted phenyl ring can impart specific properties to the resulting polymer, such as increased solubility and modified optical characteristics.

Role in Advanced Analytical Chemistry Methodologies

In the field of analytical chemistry, compounds with well-defined spectroscopic properties are essential for the development of new analytical methods. The distinct UV-Vis absorption and fluorescence emission spectra of this compound and its derivatives make them useful as standards or probes in various analytical techniques. acs.orgchemrxiv.org

For example, in chromatography, these compounds can be used as model substances to develop and validate separation methods for stilbenoids. Their photophysical properties can be exploited for detection in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. Furthermore, the study of the mass spectrometric fragmentation patterns of this compound can contribute to the structural elucidation of related natural and synthetic compounds. nist.gov The development of analytical methods for stilbene derivatives is crucial for their application in various fields, including medicinal chemistry and materials science. mdpi.comnih.gov

Conclusion and Future Research Directions

Summary of Key Advancements in Synthesis, Structural Understanding, and Mechanistic Insights of 1,2-Dimethoxy-4-(2-phenylethenyl)benzene

Research into this compound, a dimethyl ether derivative of resveratrol (B1683913), has led to significant progress in understanding its chemical and biological properties. nih.gov Advancements in synthesis have explored various routes. For instance, methods for producing the core 1,2-dimethoxybenzene (B1683551) structure have been developed using precursors like pyrocatechol (B87986) in catalyzed reactions. google.com More sophisticated techniques, such as the Titanium-catalyzed intermolecular cyclomagnesiation of precursors like 4-(buta-2,3-dien-1-yl)-1,2-dimethoxybenzene, have enabled the synthesis of complex diene structures containing the biologically active 3,4-dimethoxyphenyl fragment. sciforum.net This method has achieved yields of up to 74% for specific dimerized products, showcasing a significant step forward in creating novel analogues. sciforum.net

Structurally, the compound is well-characterized, with its IUPAC name, molecular formula (C16H16O2), and other identifiers readily available in chemical databases. nih.gov Mechanistic insights are largely derived from studies on this compound and its close analogue, pterostilbene (B91288). Research has demonstrated that these methoxylated stilbenes exert biological effects by modulating key metabolic pathways. In studies using rat models, pterostilbene was shown to reduce fat accumulation by decreasing the activity of lipogenic enzymes such as malic enzyme and fatty acid synthase in adipose tissue. nih.gov Simultaneously, it was found to increase fatty acid oxidation in the liver by upregulating the activity of enzymes like carnitine palmitoyltransferase-1a and acyl-coenzyme A oxidase. nih.gov These findings highlight a dual mechanism that involves both inhibiting fat storage and promoting fat burning.

| Enzyme | Tissue | Effect of Pterostilbene Administration | Percentage Change (High Dose) |

| Malic Enzyme | Adipose Tissue | Decreased Activity | -49.5% |

| Fatty Acid Synthase | Adipose Tissue | Decreased Activity | -53.4% |

| Acetyl-CoA Carboxylase | Adipose Tissue | Decreased Activity | Not specified |

| AMP-activated protein kinase (AMPK) | Adipose Tissue | Increased Activity | Not specified |

| Malic Enzyme | Liver | Decreased Activity | -29.5% |

| Glucose-6-P Dehydrogenase | Liver | Decreased Activity | -43.2% |

| Carnitine palmitoyltransferase-1a (CPT-1a) | Liver | Increased Activity | +37.5% |

| Acyl-coenzyme A oxidase | Liver | Increased Activity | +42.5% |

| This table summarizes the enzymatic activity changes observed in rats treated with pterostilbene, a close structural analogue of this compound. Data sourced from a study on rats fed an obesogenic diet. nih.gov |

Identification of Unexplored Biological Mechanisms and Target Pathways for this compound

While the impact of this compound on lipid metabolism is a key area of research, many of its potential biological mechanisms and molecular targets remain unexplored. nih.gov The broad spectrum of activities attributed to molecules containing the 3,4-dimethoxyphenyl fragment—including anti-inflammatory, antioxidant, anticancer, fungicidal, and neuroprotective effects—suggests that its interactions within biological systems are complex and multifaceted. sciforum.net

A significant area for future investigation is the identification of novel protein targets. For example, recent research on synthetic derivatives of related benzene (B151609) structures has revealed potent inhibitory effects on histone demethylase LSD1, a target implicated in cancer development. nih.gov This raises the possibility that this compound or its derivatives could function as epigenetic modulators, a mechanism that has not been thoroughly investigated for this specific compound. Further screening against panels of kinases, phosphatases, and transcription factors could uncover previously unknown pathways. The reported neuroprotective properties also warrant deeper investigation into its effects on pathways related to neuroinflammation, oxidative stress in neuronal cells, and protein aggregation. sciforum.net

Prospects for Novel Derivatizations and Functionalization Strategies

The chemical scaffold of this compound serves as a promising starting point for novel derivatizations to enhance potency, selectivity, and therapeutic properties. The presence of methoxy (B1213986) groups is known to enhance biological activity compared to the hydroxyl groups of its parent compound, resveratrol, partly by improving bioavailability and metabolic stability. nih.govnih.gov

Future strategies can focus on several areas. One approach involves the synthesis of complex heterocyclic hybrids. Research has shown that tethering benzene homologues with moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) can produce compounds with highly selective and potent cytotoxic activity against cancer cell lines. nih.gov Applying similar functionalization strategies to the this compound backbone could yield novel anticancer agents. Another promising avenue is the use of advanced catalytic methods, such as the Ti-catalyzed cyclomagnesiation, to create new carbon-carbon bonds and synthesize unique dimeric or oligomeric structures with potentially amplified or entirely new biological activities. sciforum.net These derivatizations can alter the molecule's electronic properties and spatial arrangement, allowing it to interact with a wider range of biological targets.

Challenges and Emerging Opportunities in the Field of this compound Research

A primary challenge in the research of stilbenoid compounds, including this compound, is their typically poor aqueous solubility. This characteristic can hinder biological assays and limit bioavailability in preclinical models. An emerging opportunity to overcome this hurdle lies in advanced formulation science. For instance, studies on the parent compound, trans-resveratrol, have demonstrated that creating binary systems with excipients like β-cyclodextrin can significantly enhance solubility and, consequently, the biological effect of the compound. researchgate.net Applying similar encapsulation or dispersion technologies to this compound could unlock its full therapeutic potential.

Another challenge is achieving the selective and high-yield synthesis of specific isomers or complex derivatives. The development of solvent-controllable or highly selective catalytic reactions represents a significant opportunity to address this issue, allowing for the precise construction of desired molecules and avoiding the laborious separation of unwanted byproducts. sciforum.netrsc.org Furthermore, the vast, unexplored biological landscape of the compound presents an opportunity for comprehensive screening programs using high-throughput technologies to rapidly identify new activities and mechanisms of action.

Future Outlook for Translating Fundamental Discoveries into Advanced Applications

The future for this compound research is bright, with clear pathways for translating fundamental scientific discoveries into advanced practical applications. The well-documented effects on lipid metabolism provide a strong foundation for developing therapeutic agents for metabolic syndrome and obesity. nih.gov By optimizing the structure through derivatization to enhance potency and selectivity, next-generation compounds could emerge from this scaffold.

The discovery that related structures can be functionalized to act as potent and selective inhibitors of cancer-related enzymes like LSD1 opens a direct translational route toward oncology. nih.gov Future research will likely focus on synthesizing and testing derivatives of this compound for targeted cancer therapy. Moreover, the reported neuroprotective, anti-inflammatory, and fungicidal properties suggest potential applications in treating neurodegenerative diseases, inflammatory conditions, and agricultural or clinical fungal infections. sciforum.net The successful translation of these discoveries will depend on interdisciplinary collaboration, combining advanced synthetic chemistry with rigorous biological and pharmacological evaluation to develop safe and effective agents for a range of advanced applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products